N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
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Overview
Description
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a complex organic compound that features a combination of aromatic and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form glycinamide.
Introduction of the 4-Chlorobenzyl Group: The glycinamide is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorobenzyl group.
Sulfonylation: The intermediate product is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Alkylation: Finally, the compound is alkylated with propenyl bromide to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the aromatic rings and the aliphatic chain.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N2-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-methylglycinamide
Uniqueness
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKKICRVASEXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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